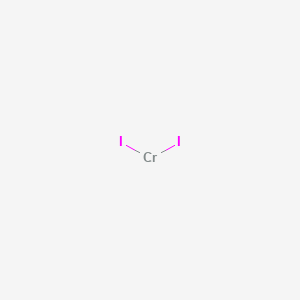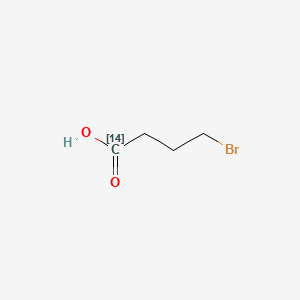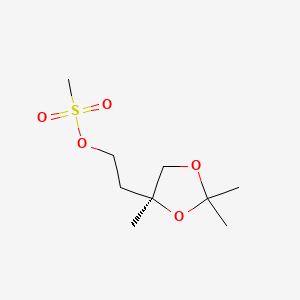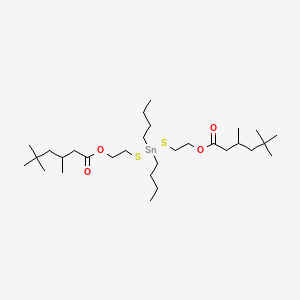
Diisopropylditelluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropylditelluride is an organotellurium compound with the molecular formula ( \text{C}6\text{H}{14}\text{Te}_2 ) It is characterized by the presence of two tellurium atoms bonded to isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropylditelluride can be synthesized through the reaction of tellurium with isopropyl halides under controlled conditions. One common method involves the reaction of tellurium powder with isopropyl iodide in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Diisopropylditelluride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide and other tellurium-containing compounds.
Reduction: It can be reduced to form tellurium and isopropyl derivatives.
Substitution: It can undergo substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides and other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Tellurium dioxide and isopropyl alcohol.
Reduction: Tellurium and isopropyl derivatives.
Substitution: Various organotellurium compounds depending on the nucleophile used.
Scientific Research Applications
Diisopropylditelluride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of diisopropylditelluride involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The pathways involved include the disruption of cellular redox balance and the induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl Telluride: Similar in structure but contains only one tellurium atom.
Diphenyl Ditelluride: Contains phenyl groups instead of isopropyl groups.
Di-tert-butyl Ditelluride: Contains tert-butyl groups instead of isopropyl groups.
Uniqueness
Diisopropylditelluride is unique due to the presence of two tellurium atoms bonded to isopropyl groups, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
51112-73-3 |
|---|---|
Molecular Formula |
C6H14Te2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(propan-2-ylditellanyl)propane |
InChI |
InChI=1S/C6H14Te2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |
InChI Key |
VPIMDGCETSZFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Te][Te]C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)


![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
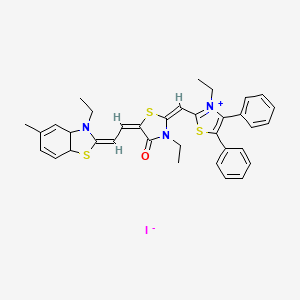
![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)
